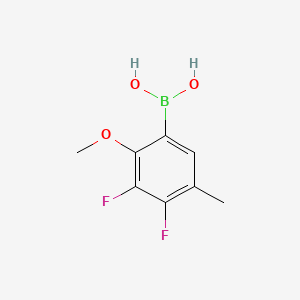
(S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one is a complex organic compound that features a cyclopropane ring, a bromofluorophenyl group, and an oxazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to convert an alkene into a cyclopropane.
Introduction of the Bromofluorophenyl Group: This step might involve a Suzuki coupling reaction, where a bromofluorophenyl boronic acid is coupled with a cyclopropane derivative.
Formation of the Oxazolidinone Ring: This can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromofluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, compounds with similar structures are investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or bacterial infections.
Industry
In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-((1S,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
- (S)-3-((1S,2S)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
Uniqueness
The uniqueness of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms can enhance its binding affinity to certain biological targets and alter its metabolic stability.
Propriétés
Formule moléculaire |
C16H17BrFNO3 |
|---|---|
Poids moléculaire |
370.21 g/mol |
Nom IUPAC |
(4S)-3-[(1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropanecarbonyl]-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H17BrFNO3/c1-8(2)14-7-22-16(21)19(14)15(20)11-6-10(11)9-3-4-12(17)13(18)5-9/h3-5,8,10-11,14H,6-7H2,1-2H3/t10-,11+,14-/m1/s1 |
Clé InChI |
SCAXMPYPZZNCQH-UHIISALHSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=O)N1C(=O)[C@H]2C[C@@H]2C3=CC(=C(C=C3)Br)F |
SMILES canonique |
CC(C)C1COC(=O)N1C(=O)C2CC2C3=CC(=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)


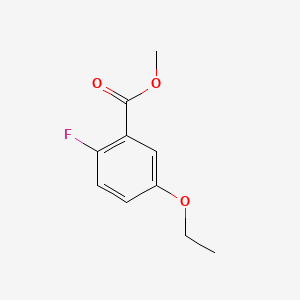

![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
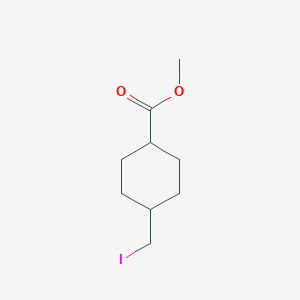
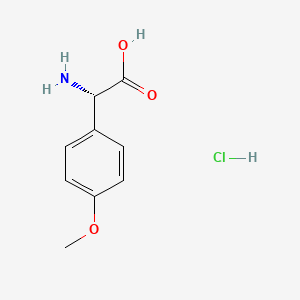

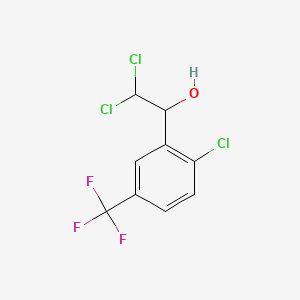
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
![4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029105.png)
